

# 5-Iodo-3-(trifluoromethyl)pyridin-2-amine CAS 911112-05-5

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## Compound of Interest

Compound Name: 5-Iodo-3-(trifluoromethyl)pyridin-2-amine

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An In-Depth Technical Guide to **5-Iodo-3-(trifluoromethyl)pyridin-2-amine** (CAS 911112-05-5): A Key Building Block for Modern Drug Discovery

Executive Summary: **5-Iodo-3-(trifluoromethyl)pyridin-2-amine** is a strategically-functionalized heterocyclic compound that has emerged as a valuable building block for researchers in drug development and medicinal chemistry. Its structure is distinguished by three key features: an aminopyridine core, a trifluoromethyl group, and an iodine atom. This unique combination provides a versatile platform for synthesizing complex molecular architectures. The iodine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The trifluoromethyl group is a well-established bioisostere used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.<sup>[1]</sup> The aminopyridine scaffold itself is a common motif in pharmacologically active molecules, offering sites for hydrogen bonding and modulating solubility. This guide provides an in-depth analysis of the compound's properties, a proposed synthetic pathway, its chemical reactivity, and its applications, intended for scientists and professionals in the pharmaceutical sciences.

## Core Molecular Profile

### Nomenclature and Identifiers

The fundamental identity of this compound is established by its chemical nomenclature and internationally recognized identifiers.

Identifier	Value
CAS Number	911112-05-5[2][3][4][5]
Chemical Name	5-Iodo-3-(trifluoromethyl)pyridin-2-amine[5]
Synonyms	2-Amino-5-iodo-3-(trifluoromethyl)pyridine[5]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> F <sub>3</sub> N <sub>2</sub> [2][3][4]
Molecular Weight	288.01 g/mol [4][6]

## Physicochemical and Computed Properties

The physical state and stability of the compound are critical for its handling and application in synthesis. The following properties are based on supplier data and computational models.

Property	Value / Description
Appearance	Typically an off-white to yellow or brown solid.
Purity	Commercially available with purities of 95% to >97%. [2][3]
Storage Conditions	Sealed refrigeration at 2-8°C is recommended for long-term stability. [2][3] Should be protected from light and stored under an inert atmosphere (e.g., nitrogen). [6]
Topological Polar Surface Area (TPSA)	38.91 Å <sup>2</sup> (Computed) [6]
logP	2.2872 (Computed) [6]
Hydrogen Bond Donors	1 (Computed) [6]
Hydrogen Bond Acceptors	2 (Computed) [6]

## Structural Features and Electronic Effects

The utility of **5-Iodo-3-(trifluoromethyl)pyridin-2-amine** stems directly from the interplay of its functional groups. The trifluoromethyl group (-CF<sub>3</sub>) is strongly electron-withdrawing, which decreases the basicity of the pyridine nitrogen and the amino group. This electronic effect

influences the reactivity of the entire heterocyclic system. The iodine atom at the 5-position is an excellent leaving group for transition-metal-catalyzed reactions, while the amino group at the 2-position can act as a nucleophile or directing group.

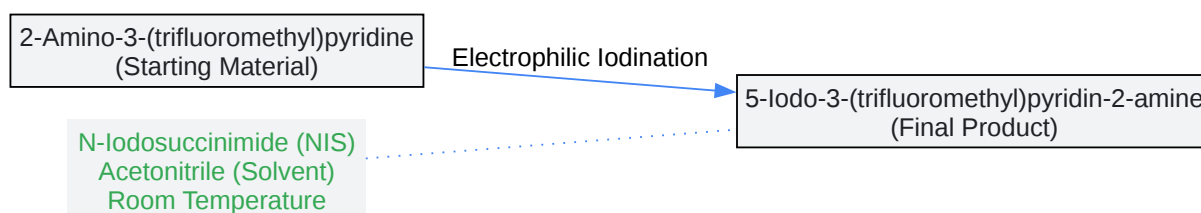
Key structural features of the molecule.

## Synthesis and Manufacturing Considerations

While multiple routes to trifluoromethylpyridines exist, a common laboratory-scale approach for this specific molecule involves the selective iodination of a readily available precursor.<sup>[7]</sup>

## Proposed Synthetic Pathway

A logical and efficient synthesis starts with 2-Amino-3-(trifluoromethyl)pyridine and introduces the iodine atom in a regioselective electrophilic aromatic substitution reaction. The amino group at the C2 position is an activating ortho-, para-director, strongly directing the incoming electrophile (I<sup>+</sup>) to the C5 position.



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Proposed synthesis via electrophilic iodination.

## Representative Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system for the synthesis. The choice of N-Iodosuccinimide (NIS) is deliberate; it is a mild and effective source of electrophilic iodine that is easier to handle and often provides higher selectivity than molecular iodine, especially for activated systems like aminopyridines. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its relative inertness under the reaction conditions.

- **Preparation:** To a solution of 2-Amino-3-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
- **Reaction:** Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with aqueous sodium thiosulfate solution (to quench any remaining NIS) and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure **5-Iodo-3-(trifluoromethyl)pyridin-2-amine**.
- **Characterization:** Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be further assessed by HPLC.[3]

## Chemical Reactivity and Synthetic Utility

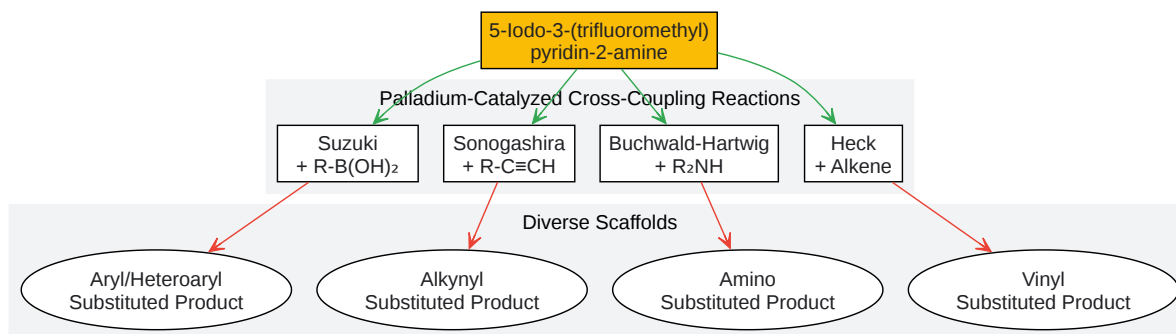
The true value of this compound lies in its capacity to serve as a versatile scaffold. Its functional groups provide independent levers for molecular elaboration, making it a powerful tool in combinatorial chemistry and lead optimization.

### The Iodide Handle: A Gateway to Complexity

The carbon-iodine bond is the most synthetically useful feature of the molecule. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position. This is fundamental to building the molecular complexity required for potent and selective drug candidates.

- **Suzuki Coupling:** Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
- **Sonogashira Coupling:** Reaction with terminal alkynes to install alkynyl moieties.

- Buchwald-Hartwig Amination: Reaction with amines to form substituted diaminopyridines.
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.



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Cross-coupling potential of the iodo group.

## The 2-Amino Group and Pyridine Core

The nucleophilic amino group can be readily acylated, sulfonated, or alkylated to introduce new functionalities. Furthermore, the pyridine nitrogen, while weakly basic, can participate in hydrogen bonding interactions within a protein's active site, a critical aspect of drug-receptor binding.

## Applications in Drug Discovery

The trifluoromethyl-substituted pyridine motif is prevalent in both agrochemicals and pharmaceuticals.<sup>[7]</sup> This specific building block is designed for discovery pipelines aiming to leverage the benefits of fluorination.

## Role as a Fragment in Lead Generation

In fragment-based drug discovery (FBDD), this molecule represents a high-value fragment. It combines a desirable heterocyclic core with a metabolically robustifying element (-CF<sub>3</sub>) and a vector for synthetic elaboration (-I).

## Analog Case Study

While direct applications of this exact molecule in late-stage clinical candidates are not widely published, the utility of the core scaffold is evident in related research. For instance, a recent study identified 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a novel androgen receptor antagonist.<sup>[8]</sup> This demonstrates the potential of the aminopyridine scaffold, further functionalized, to yield potent modulators of clinically relevant targets.<sup>[8]</sup> The strategic placement of the trifluoromethyl group is a recurring theme in the design of modern kinase inhibitors, GPCR modulators, and other therapeutic agents.<sup>[1]</sup>

## Safety, Handling, and Storage

Proper handling of this chemical intermediate is essential to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).<sup>[4]</sup><sup>[9]</sup><sup>[10]</sup>

## Hazard Identification

Based on data for this and structurally related compounds, the following GHS classifications are relevant:

- Acute Toxicity, Oral: May be harmful if swallowed.<sup>[11]</sup>
- Skin Corrosion/Irritation: Causes skin irritation.<sup>[9]</sup><sup>[10]</sup>
- Eye Damage/Irritation: Causes serious eye irritation.<sup>[9]</sup><sup>[10]</sup>
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.<sup>[9]</sup><sup>[12]</sup>

## Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.<sup>[10]</sup> Ensure eyewash stations and safety showers are readily accessible.<sup>[10]</sup><sup>[13]</sup>
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4][10]
- Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[13]
- Hygiene: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[13]

## First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, holding eyelids open.[4][10]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]

## Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][13] For maximum shelf life, follow supplier recommendations for refrigerated storage.[2][3]

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